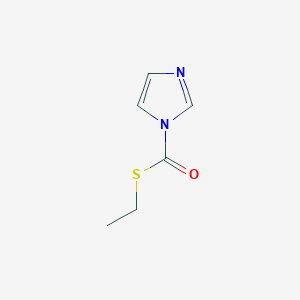
S-Ethyl 1H-imidazole-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 1H-imidazole-1-carbothioate: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group attached to the sulfur atom and a carbothioate group attached to the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 1H-imidazole-1-carbothioate typically involves the reaction of imidazole with ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the imidazole nitrogen on the isothiocyanate carbon. The reaction proceeds as follows:
Imidazole+Ethyl isothiocyanate→S-Ethyl 1H-imidazole-1-carbothioate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 1H-imidazole-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkyl or aryl derivatives of the imidazole ring.
Scientific Research Applications
S-Ethyl 1H-imidazole-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of S-Ethyl 1H-imidazole-1-carbothioate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carbothioate group can undergo redox reactions, contributing to its biological activity. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular components.
Comparison with Similar Compounds
- 1H-Imidazole-1-carbothioic acid, S-ethyl ester
- Ethyl 1H-imidazole-1-carboxylate
- N-Carboethoxyimidazole
Comparison: S-Ethyl 1H-imidazole-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to undergo redox reactions and coordinate with metal ions sets it apart from similar compounds, making it valuable in various research and industrial applications.
Properties
CAS No. |
62457-85-6 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
S-ethyl imidazole-1-carbothioate |
InChI |
InChI=1S/C6H8N2OS/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 |
InChI Key |
LCGVMWKSRRKXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















